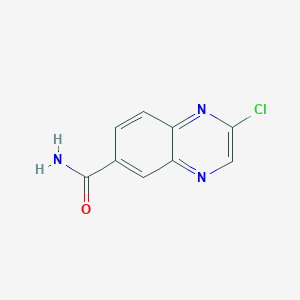
2-Chloroquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxamide group at the sixth position of the quinoxaline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-carboxamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.
Carboxamide Formation: The carboxamide group can be introduced by reacting the chlorinated quinoxaline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Chloroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) under controlled conditions.
Major Products
Substitution: Substituted quinoxalines.
Reduction: Aminoquinoxalines.
Oxidation: Quinoxaline N-oxides.
科学研究应用
2-Chloroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-Chloroquinoxaline-6-carboxamide involves its interaction with specific molecular targets:
相似化合物的比较
2-Chloroquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:
2-Methoxyquinoxaline: Similar structure but with a methoxy group instead of chlorine.
2,3-Diphenylquinoxaline: Contains phenyl groups at positions 2 and 3.
List of Similar Compounds
- 2-Methoxyquinoxaline
- 2,3-Diphenylquinoxaline
- 2-Chloroquinoxaline-6-sulfonylchloride
- 2,3-Diphenylquinoxaline-6-sulfonylchloride
属性
分子式 |
C9H6ClN3O |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
2-chloroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H6ClN3O/c10-8-4-12-7-3-5(9(11)14)1-2-6(7)13-8/h1-4H,(H2,11,14) |
InChI 键 |
ZXMWNQKQBGKXOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















